molecular formula C21H27ClN2O4 B283190 2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide

2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide

Cat. No. B283190
M. Wt: 406.9 g/mol
InChI Key: ZAEWCSQWPTWQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide, also known as ACEA, is a synthetic cannabinoid compound that has been studied extensively for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide binds to the CB1 receptor and activates it, leading to a cascade of biochemical reactions that result in the modulation of various physiological processes. This includes the regulation of pain perception, mood, and appetite.
Biochemical and Physiological Effects
2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the regulation of glucose metabolism. It has also been found to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide in lab experiments is its high affinity for the CB1 receptor, which allows for precise modulation of this receptor. However, one limitation is that 2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body.

Future Directions

There are a number of potential future directions for research on 2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide, including its use in the treatment of chronic pain, neurological disorders, and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide and its potential side effects.

Synthesis Methods

The synthesis of 2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide involves several steps, including the reaction of 2-chloro-5-nitrophenol with 2-(2-chloroethoxy)ethanol to form 2-(2-chloroethoxy)-5-nitrophenol. This compound is then reacted with N-(2-phenylethyl)acetamide and sodium hydride to form the final product, 2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide.

Scientific Research Applications

2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide has been shown to have potential therapeutic applications in a variety of areas, including pain management, inflammation, and neurological disorders. It has been found to have a high affinity for the cannabinoid receptor CB1, which is involved in the regulation of pain, mood, and appetite.

properties

Molecular Formula

C21H27ClN2O4

Molecular Weight

406.9 g/mol

IUPAC Name

2-[5-chloro-2-ethoxy-4-[(2-hydroxyethylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C21H27ClN2O4/c1-2-27-19-12-17(14-23-10-11-25)18(22)13-20(19)28-15-21(26)24-9-8-16-6-4-3-5-7-16/h3-7,12-13,23,25H,2,8-11,14-15H2,1H3,(H,24,26)

InChI Key

ZAEWCSQWPTWQTL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)CNCCO)Cl)OCC(=O)NCCC2=CC=CC=C2

Canonical SMILES

CCOC1=C(C=C(C(=C1)CNCCO)Cl)OCC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.